molecular formula C21H36 B14709096 1,3,5-Tri-neopentylbenzene CAS No. 21411-39-2

1,3,5-Tri-neopentylbenzene

Cat. No.: B14709096
CAS No.: 21411-39-2
M. Wt: 288.5 g/mol
InChI Key: ZWSGJJOEFPCZLS-UHFFFAOYSA-N
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Description

1,3,5-Tri-neopentylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene where three hydrogen atoms are replaced by neopentyl groups. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri-neopentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-neopentylbenzene can undergo various chemical reactions, including:

    Oxidation: The neopentyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target any functional groups present on the neopentyl substituents.

    Substitution: Electrophilic aromatic substitution reactions can occur, although the bulky neopentyl groups may hinder these reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Neopentyl alcohols, neopentyl aldehydes, or neopentyl carboxylic acids.

    Reduction: Reduced forms of any functional groups present on the neopentyl substituents.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Tri-neopentylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its bulky substituents can influence the steric environment in reactions, making it useful in studying steric effects.

    Biology: While specific biological applications are limited, derivatives of this compound could be explored for their potential biological activity.

    Industry: Used in the production of specialty chemicals and materials where bulky substituents are required to achieve specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tri-neopentylbenzene largely depends on the specific reactions it undergoes. The bulky neopentyl groups can influence the reactivity of the benzene ring by providing steric hindrance, which can affect the approach of reactants and the stability of intermediates. This steric effect can be leveraged to control reaction pathways and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri-tert-butylbenzene: Similar in structure but with tert-butyl groups instead of neopentyl groups.

    1,3,5-Triethylbenzene: Contains ethyl groups instead of neopentyl groups.

    1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of neopentyl groups.

Uniqueness

1,3,5-Tri-neopentylbenzene is unique due to the presence of neopentyl groups, which are larger and more sterically demanding than tert-butyl, ethyl, or isopropyl groups. This increased steric bulk can significantly influence the compound’s reactivity and the outcome of chemical reactions.

Properties

CAS No.

21411-39-2

Molecular Formula

C21H36

Molecular Weight

288.5 g/mol

IUPAC Name

1,3,5-tris(2,2-dimethylpropyl)benzene

InChI

InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3

InChI Key

ZWSGJJOEFPCZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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